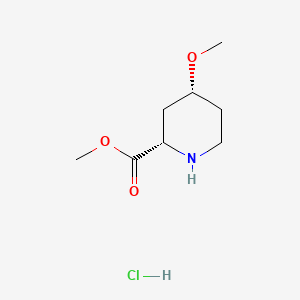
rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is commonly used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.
Esterification: Formation of the methyl ester at the 2-carboxylate position.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Batch Reactors: Utilization of batch reactors for precise control over reaction parameters.
Purification: Multiple purification steps to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to alcohol.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: Interaction with receptors to alter their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-methyl (2R,4S)-4-cyclohexylpiperidine-2-carboxylate hydrochloride
- Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
Uniqueness
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H16ClNO3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-methoxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-3-4-9-7(5-6)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clé InChI |
HDPQKDQITRSQAB-HHQFNNIRSA-N |
SMILES isomérique |
CO[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl |
SMILES canonique |
COC1CCNC(C1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















